3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide
Description
: 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a complex organic molecule that incorporates a diverse array of functional groups
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c23-15(8-11-22-12-9-16(24)21-18(22)25)20-13-4-6-14(7-5-13)26-17-3-1-2-10-19-17/h1-3,9-10,12-14H,4-8,11H2,(H,20,23)(H,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDHSVENWQVLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=CC(=O)NC2=O)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: Synthetic routes for this compound are typically multi-step processes. One common method begins with the synthesis of the pyrimidine core, followed by subsequent modifications to introduce the cyclohexyl and pyridinyl groups. Reagents such as diethyl malonate, urea, and appropriate cyclohexyl and pyridinyl derivatives are frequently used. Industrial production would likely involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The exact mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. This binding often involves hydrogen bonds, hydrophobic interactions, and van der Waals forces, influencing molecular pathways and biological outcomes.
Comparison with Similar Compounds
: Compared to other pyrimidine derivatives, 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide stands out due to its combined structure that includes a pyridinyl group. This structural uniqueness potentially offers different biological activities and chemical reactivity compared to simpler analogs, such as 5-fluorouracil or thymidine analogs. The addition of the cyclohexyl group may influence its hydrophobic properties and binding affinities, making it a versatile candidate for further research.
This compound’s potential across diverse scientific fields makes it a fascinating subject for ongoing study and application. Hope you found that helpful!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
